molecular formula C18H18F3N3O4 B11508387 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N'-phenyl-hydrazino)-propionic acid methyl ester

3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N'-phenyl-hydrazino)-propionic acid methyl ester

Cat. No.: B11508387
M. Wt: 397.3 g/mol
InChI Key: INBKPITWIDRDRM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N’-phenyl-hydrazino)-propionic acid methyl ester: is a complex organic compound that features a trifluoromethyl group, a methoxybenzoyl group, and a phenylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N’-phenyl-hydrazino)-propionic acid methyl ester typically involves multiple steps:

    Formation of the Trifluoromethyl Group:

    Introduction of the Methoxybenzoyl Group: This step involves the reaction of 2-methoxybenzoic acid with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the methoxybenzoyl intermediate.

    Addition of the Phenylhydrazino Group: The phenylhydrazine is then introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazino group, leading to the formation of azo compounds.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its distinctive functional groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N’-phenyl-hydrazino)-propionic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the methoxybenzoyl and phenylhydrazino groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-propionic acid methyl ester: Lacks the phenylhydrazino group.

    2-(2-methoxy-benzoylamino)-2-(N’-phenyl-hydrazino)-propionic acid methyl ester: Lacks the trifluoromethyl group.

    3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-propionic acid methyl ester: Lacks the methoxybenzoyl group.

Uniqueness

The presence of all three functional groups (trifluoromethyl, methoxybenzoyl, and phenylhydrazino) in 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N’-phenyl-hydrazino)-propionic acid methyl ester makes it unique. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18F3N3O4

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-(2-phenylhydrazinyl)propanoate

InChI

InChI=1S/C18H18F3N3O4/c1-27-14-11-7-6-10-13(14)15(25)22-17(16(26)28-2,18(19,20)21)24-23-12-8-4-3-5-9-12/h3-11,23-24H,1-2H3,(H,22,25)

InChI Key

INBKPITWIDRDRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2

Origin of Product

United States

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